[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane
[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane
Brand Name:
Vulcanchem
CAS No.:
15404-56-5
VCID:
VC21052355
InChI:
InChI=1S/C10H18O/c1-7-8-5-6-10(7,4)11-9(8,2)3/h7-8H,5-6H2,1-4H3/t7-,8+,10-/m1/s1
SMILES:
CC1C2CCC1(OC2(C)C)C
Molecular Formula:
C10H18O
Molecular Weight:
154.25 g/mol
[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane
CAS No.: 15404-56-5
Cat. No.: VC21052355
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15404-56-5 |
|---|---|
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | (1R,4S,7R)-1,3,3,7-tetramethyl-2-oxabicyclo[2.2.1]heptane |
| Standard InChI | InChI=1S/C10H18O/c1-7-8-5-6-10(7,4)11-9(8,2)3/h7-8H,5-6H2,1-4H3/t7-,8+,10-/m1/s1 |
| Standard InChI Key | PNNPDYWCSNYYBG-KHQFGBGNSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H]2CC[C@]1(OC2(C)C)C |
| SMILES | CC1C2CCC1(OC2(C)C)C |
| Canonical SMILES | CC1C2CCC1(OC2(C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator